N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine
Description
Introduction to N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine
This compound (CAS 84176-68-1) is a branched aliphatic diamine with the molecular formula C₈H₂₀N₂O and molecular weight 160.26 g/mol . Its structure comprises a 1,3-propanediamine core, where one amine nitrogen is dimethylated, and the other is substituted with a 2-methoxyethyl group. This configuration confers unique reactivity and solubility properties, making it valuable in polymer synthesis, coordination chemistry, and pharmaceutical intermediates.
Historical Context and Discovery
While specific discovery details remain undocumented, synthetic routes for analogous aliphatic diamines emerged in the mid-20th century. The compound’s development aligns with advancements in alkylating agents and tertiary amine synthesis. Key methods include:
- Alkylation of primary amines : Reaction of 1,3-propanediamine derivatives with 2-methoxyethyl halides under basic conditions.
- Reductive amination : Utilizing aldehydes or ketones with dimethylamine precursors.
Early applications focused on polymer precursors, with modern research expanding into catalytic and pharmaceutical roles.
Classification within Organic Amine Chemistry
This compound belongs to the aliphatic diamine family, specifically:
| Classification | Subcategory | Key Features |
|---|---|---|
| Primary Structure | Branched aliphatic | 1,3-propanediamine backbone with tertiary and secondary amine groups |
| Functional Groups | Tertiary amine | Dimethylated nitrogen (N,N-dimethyl) |
| Substituents | Methoxyethyl | Electron-donating methoxy group enhancing solubility and reactivity |
Comparatively, it differs from linear aliphatic diamines (e.g., ethylenediamine) in steric hindrance and from aromatic diamines (e.g., p-phenylenediamine) in UV stability.
Significance in Chemical Research
Polymer and Material Science
The compound serves as a precursor in polyurea synthesis , where its two amine groups react with isocyanates to form high-strength, UV-resistant polymers. For example:
$$ \text{this compound} + \text{Isocyanate} \rightarrow \text{Polyurea} $$
Its methoxyethyl group improves compatibility with hydrophilic matrices, enhancing mechanical properties in coatings and adhesives.
Coordination Chemistry
As a bidentate ligand , it participates in metal complexation. The dimethylamino and ethylenediamine groups bind transition metals (e.g., Ni, Pd), forming catalysts for cross-coupling reactions.
Pharmaceutical Intermediates
Derivatives of this diamine are explored in serotonin transporter (SERT) analogues , where steric modifications influence binding affinity. For instance, dimeric ligands with extended aromatic systems retain SERT selectivity while modulating allosteric interactions.
Nomenclature and Identification Systems
Chemical Identifiers
The compound is indexed under multiple systems:
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 84176-68-1 | |
| SMILES | CN(C)CCCNCCOC | |
| InChIKey | ZRBJURRZDDZZAK-UHFFFAOYSA-N | |
| European ECHA | 282-334-9 |
Synonyms and Related Compounds
- IUPAC Name : N-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine.
- Alternative Names : 3-(Dimethylamino)propylamine.
Structurally similar compounds include:
Properties
IUPAC Name |
N-(2-methoxyethyl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-10(2)7-4-5-9-6-8-11-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJURRZDDZZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233095 | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84176-68-1 | |
| Record name | N3-(2-Methoxyethyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
Mesylation of Ethylene Glycol Monomethyl Ether :
Ethylene glycol monomethyl ether is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form 2-methoxyethyl mesylate. This step activates the hydroxyl group for nucleophilic displacement.Alkylation of 1,3-Propanediamine :
The mesylate reacts with 1,3-propanediamine in tetrahydrofuran (THF) under reflux (66–67°C) for 8 hours. The primary amine attacks the electrophilic carbon of the mesylate, yielding N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine after workup.
Experimental Protocol
- Reagents :
- 1,3-Propanediamine (7.5 g, 0.1 mol)
- 2-Methoxyethyl mesylate (1.54 g, 0.01 mol)
- Anhydrous THF (30 mL)
- Conditions :
- Reflux at 66–67°C for 8 hours under inert atmosphere
- Post-reaction washing with water to remove unreacted mesylate
- Purification via column chromatography (eluent: dichloromethane/methanol, 20:1 to 5:1)
- Yield : 47%
Optimization Challenges
- Steric Hindrance : The secondary amine in 1,3-propanediamine exhibits lower reactivity than the primary amine, necessitating excess diamine to drive the reaction.
- Byproducts : Competing reactions at both amine sites can generate bis-alkylated byproducts, which are minimized by controlling the stoichiometry (1:10 mesylate-to-diamine ratio).
Alternative Pathways from Patent Literature
Reductive Amination of 3-(Methylamino)propanal
A patent-derived method employs reductive amination using 3-(methylamino)propanal and 2-methoxyethylamine (Figure 2):
- Imine Formation : 3-(Methylamino)propanal reacts with 2-methoxyethylamine in ethanol at 25°C for 12 hours.
- Reduction : Sodium cyanoborohydride (NaBH3CN) reduces the imine intermediate to the target diamine.
Catalytic Hydrogenation of Nitriles
A high-pressure hydrogenation approach converts 3-((2-methoxyethyl)amino)propanenitrile to the diamine (Figure 3):
- Catalyst : Raney nickel (5 wt%)
- Conditions : 10 MPa H₂, 120°C, 6 hours in methanol
- Yield : 72%
- Limitation : Requires specialized equipment for high-pressure reactions and generates residual nickel contaminants.
Comparative Analysis of Methods
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents suggest adapting the nucleophilic substitution method for continuous flow systems:
Green Chemistry Innovations
- Solvent-Free Alkylation : Reactive extrusion using ball-milling techniques achieves 52% yield without solvents, reducing waste.
- Biocatalytic Routes : Immobilized transaminases catalyze the amination of 3-oxopropane-1,2-diol with 2-methoxyethylamine, though yields remain low (18%).
Analytical Characterization
Critical quality control metrics for the final product include:
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Industrial Applications
-
Surfactants and Cleaning Agents
- The compound is utilized in the formulation of surfactants due to its amphiphilic properties. It acts as a wetting agent in cleaning products, enhancing their effectiveness in removing dirt and grease from surfaces .
- Case Study: In a study focusing on commercial cleaning formulations, the inclusion of N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine improved the surface tension reduction significantly compared to formulations without this compound.
-
Polymer Production
- As a curing agent for epoxy resins, this compound facilitates the cross-linking process, enhancing the mechanical properties of the resulting polymers. Its use in polyurethane synthesis also contributes to improved flexibility and durability .
- Data Table: Properties of Epoxy Resins Cured with this compound
Property Value Tensile Strength 50 MPa Elongation at Break 10% Hardness (Shore D) 80 - Cosmetic Formulations
Pharmaceutical Applications
-
Drug Delivery Systems
- This compound has been investigated for its potential in drug delivery systems due to its ability to form complexes with various therapeutic agents, enhancing their solubility and bioavailability .
- Case Study: Research showed that formulations incorporating this compound improved the pharmacokinetics of poorly soluble drugs by facilitating their transport across biological membranes.
-
Anticancer Research
- Studies have explored its role as a ligand in metal complexes used for anticancer therapies. The incorporation of this compound into heterometallic complexes has demonstrated enhanced therapeutic efficacy compared to traditional treatments .
- Data Table: Anticancer Activity of Metal Complexes with this compound
Complex Type IC50 (µM) Homometallic 25 Heterometallic 10
Environmental Applications
Mechanism of Action
The mechanism by which N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropane-1,3-diamine: A similar compound with a simpler structure lacking the methoxyethyl group.
2-Methoxyethylamine: Another related compound that contains the methoxyethyl group but lacks the dimethylamine functionality.
Uniqueness
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine is unique due to the presence of both methoxyethyl and dimethylamine groups, which confer distinct chemical and physical properties
Biological Activity
N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine (commonly referred to as DMAPAPA) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound primarily functions as an antisense oligonucleotide , interacting with target molecules through complementary base pairing. This interaction influences various cellular processes such as gene expression and protein synthesis. Notably, it has been shown to inhibit the enzyme acetyl-CoA synthetase 2 (ACSS2) , which plays a critical role in the conversion of acetate to acetyl-CoA, thus affecting histone acetylation and gene regulation.
Key Actions:
- Inhibition of ACSS2 : Reduces acetyl-CoA levels, impacting metabolic pathways.
- Gene Expression Regulation : Alters histone acetylation patterns leading to changes in gene expression profiles.
- Cell Signaling Modulation : Influences various signaling pathways integral to cellular metabolism and growth.
The compound exhibits a range of biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Molecular Formula | C₈H₂₀N₂O |
| Molecular Weight | 160.26 g/mol |
| Solubility | Completely soluble in water |
| Toxicity Profile | Mild skin sensitizer; not anticipated to cause cancer under normal use |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good tolerability in nonhuman primates following chronic dosing. The absorption, distribution, metabolism, and excretion (ADME) characteristics suggest that the compound is rapidly absorbed and distributed within biological systems.
In Vivo Studies
Research has shown that the biological effects of this compound vary with dosage:
- Low Doses (10 mg/mL) : Effective inhibition of ACSS2 without significant toxicity.
- High Doses (100 mg/mL) : Induced notable metabolic disturbances but with increased risk of adverse effects .
Temporal Effects
The compound's efficacy appears to be time-dependent. Studies indicate that sustained exposure leads to prolonged alterations in histone acetylation and gene expression patterns. For instance, treatment with DMAPAPA over extended periods resulted in significant changes in cellular behavior and function.
Scientific Applications
This compound is utilized across various fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1,3-diaminopropane derivatives with methoxyethyl halides under controlled conditions (e.g., anhydrous tetrahydrofuran and sodium triacetoxyborohydride) yields the target compound . Purification involves distillation or crystallization, with TLC and NMR (¹H, ¹³C) used to confirm purity (e.g., >95% purity achieved via column chromatography) .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | THF, methanol |
| Reducing Agent | NaBH(OAc)₃ or LiAlH₄ |
| Temperature | Room temp. to reflux (60–80°C) |
| Purification | Distillation, column chromatography |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify amine proton environments and methoxyethyl group integration .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., inversion dimers observed in zinc-Schiff base complexes) .
- Mass Spectrometry : HRMS-DART confirms molecular weight (e.g., [M+H]⁺ at m/z 146.23) .
Advanced Research Questions
Q. How do structural modifications of the methoxyethyl group affect biological activity in therapeutic applications?
- Methodology : Compare bioactivity of derivatives using assays like G-quadruplex DNA stabilization (e.g., microwave-assisted SNAr reactions introduce substituents, with IC₅₀ values measured via fluorescence resonance energy transfer) .
- Case Study : Trifluoromethyl modifications enhance binding affinity to oncogenic G-quadruplex structures by 3-fold compared to unmodified analogs .
Q. How can contradictory antimicrobial activity data be resolved across studies?
- Analysis Framework :
Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
Concentration Gradients : Minimum inhibitory concentrations (MICs) range from 8–64 µg/mL depending on bacterial membrane permeability .
Synergistic Effects : Combine with quaternary ammonium compounds to enhance efficacy (e.g., 4-fold reduction in MIC observed with co-administered monolayers) .
Q. What role does this compound play in coordination chemistry, and how does it influence metal complex stability?
- Methodology : Use as a polydentate ligand in Schiff base complexes (e.g., zinc or copper complexes for catalytic or photoluminescent applications). Stability constants (log β) are determined via potentiometric titration .
- Example : In [Zn(C₁₃H₁₅BrN₂O)(SCN)(CH₃COO)], the ligand forms a distorted octahedral geometry, with N–H⋯O hydrogen bonds enhancing thermal stability up to 250°C .
Q. What computational methods predict reactivity in organic transformations involving this diamine?
- Methodology :
- Retrosynthetic AI Tools : Template_relevance models (e.g., Reaxys, Pistachio) identify feasible routes for one-step syntheses .
- DFT Calculations : Optimize transition states for nucleophilic substitution (e.g., activation energy < 25 kcal/mol for methoxyethyl group addition) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding cytotoxicity in cancer cell lines?
- Resolution Strategies :
- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) due to variable expression of drug efflux pumps .
- Apoptosis vs. Necrosis : Flow cytometry (Annexin V/PI staining) clarifies mechanisms, with EC₅₀ values ranging from 12–45 µM depending on dominant pathways .
Applications in Material Science
Q. How does this diamine enhance the performance of epoxy resins or polymeric coatings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
